molecular formula C10H16BrNO2 B2503360 Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1415841-82-5

Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B2503360
CAS No.: 1415841-82-5
M. Wt: 262.147
InChI Key: OCGCRVVGDPPGMC-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate: is a chemical compound with the molecular formula C10H16BrNO2 and a molecular weight of 262.15 g/mol It is a derivative of tetrahydropyridine, a heterocyclic compound, and is characterized by the presence of a bromine atom and a tert-butyl ester group

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: The compound is studied for its potential biological activities. Derivatives of tetrahydropyridine are known to exhibit a range of biological properties, including antimicrobial and anticancer activities .

Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to drug candidates. Its unique structure allows for the modification and optimization of pharmacological properties .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also utilized in the synthesis of agrochemicals and other fine chemicals .

Safety and Hazards

The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate” are currently unknown. This compound is a derivative of tetrahydropyridines (THPs), which are known to interact with a variety of biological targets

Mode of Action

Thps are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and changes caused by this compound require further investigation.

Biochemical Pathways

THPs have been found to influence several biochemical pathways, often related to their biological targets . More research is needed to determine the specific pathways affected by this compound.

Result of Action

As a THP derivative, it may share some of the biological activities observed in other THPs, such as anti-inflammatory and anticancer effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the bromination of a tetrahydropyridine precursor followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction is carried out in an organic solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding tetrahydropyridine derivative.

    Oxidation Reactions: Oxidation can occur at the nitrogen atom or the carbon atoms in the ring, leading to the formation of various oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include or in polar solvents like .

    Reduction Reactions: Reducing agents such as or are typically used.

    Oxidation Reactions: Oxidizing agents like or are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydropyridine derivatives, while reduction reactions produce the de-brominated tetrahydropyridine compound.

Properties

IUPAC Name

tert-butyl 5-bromo-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h5H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGCRVVGDPPGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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